molecular formula C19H29NO2 B14400633 N-Dodecanoylbenzamide CAS No. 89549-38-2

N-Dodecanoylbenzamide

Cat. No.: B14400633
CAS No.: 89549-38-2
M. Wt: 303.4 g/mol
InChI Key: NJNDDNJPJIQYGS-UHFFFAOYSA-N
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Description

N-Dodecanoylbenzamide is an organic compound that belongs to the class of amides. It is derived from the reaction between dodecanoic acid (also known as lauric acid) and benzamide. This compound is characterized by a long aliphatic chain attached to a benzamide group, making it a unique molecule with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecanoylbenzamide can be synthesized through the reaction of dodecanoic acid with benzamide in the presence of a dehydrating agent. One common method involves the use of thionyl chloride (SOCl₂) to convert dodecanoic acid into dodecanoyl chloride, which then reacts with benzamide to form this compound. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Dodecanoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzamide group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of the amide group.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-Dodecanoylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to lipid metabolism and membrane interactions.

    Industry: Used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-Dodecanoylbenzamide involves its interaction with biological membranes due to its amphiphilic nature. The long aliphatic chain allows it to integrate into lipid bilayers, while the benzamide group can interact with proteins or other biomolecules. This dual interaction can affect membrane fluidity and permeability, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Dodecanoyl-N-methylbenzamide: Similar structure but with a methyl group attached to the nitrogen atom.

    N-Dodecanoyl-N-phenylbenzamide: Similar structure but with a phenyl group attached to the nitrogen atom.

    N-Dodecanoyl-N-ethylbenzamide: Similar structure but with an ethyl group attached to the nitrogen atom.

Uniqueness

N-Dodecanoylbenzamide is unique due to its specific combination of a long aliphatic chain and a benzamide group. This structure imparts distinct physicochemical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

89549-38-2

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

N-dodecanoylbenzamide

InChI

InChI=1S/C19H29NO2/c1-2-3-4-5-6-7-8-9-13-16-18(21)20-19(22)17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3,(H,20,21,22)

InChI Key

NJNDDNJPJIQYGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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